Z-L-Gla(OtBu)2-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

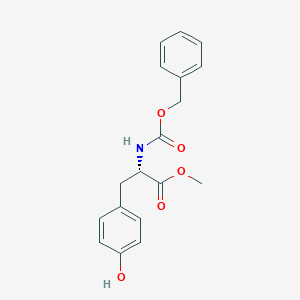

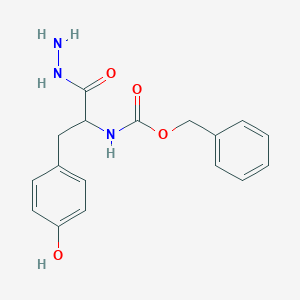

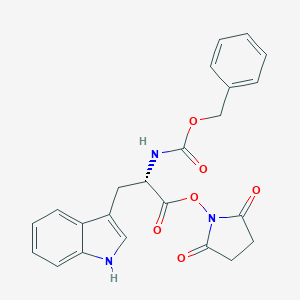

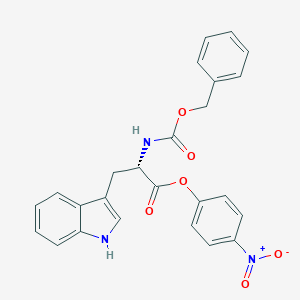

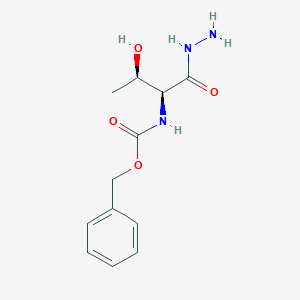

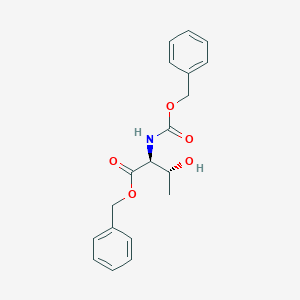

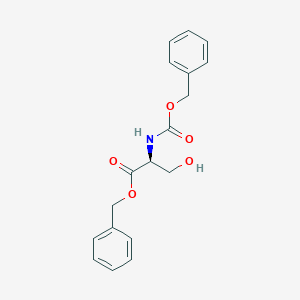

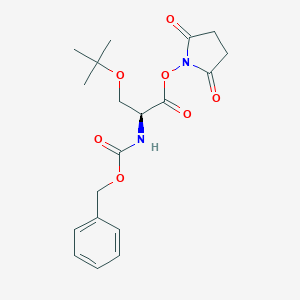

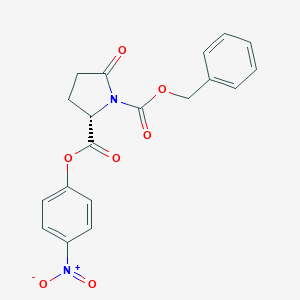

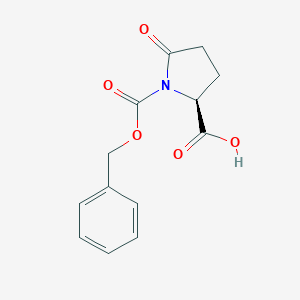

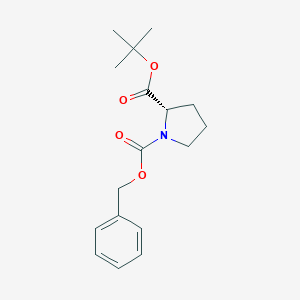

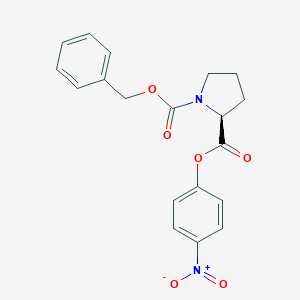

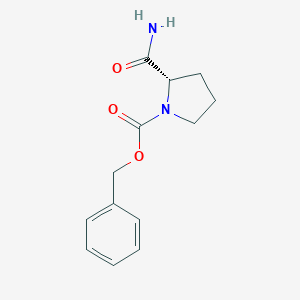

Z-L-Gla(OtBu)2-OH, also known as N-Alpha-(benzyloxycabonyl)-gamma-carboxy-L-glutamic-acid-gamma-di-t-butylester, is a chemical compound with the molecular formula C22H31NO8 . It appears as a white to yellow powder .

Molecular Structure Analysis

The molecular weight of Z-L-Gla(OtBu)2-OH is 437.5 g/mol . The IUPAC name for this compound is (2S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid . The compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors .

Physical And Chemical Properties Analysis

Z-L-Gla(OtBu)2-OH has a molecular weight of 437.5 g/mol . It has an XLogP3-AA value of 3.3, which is a measure of its lipophilicity .

Applications De Recherche Scientifique

Catalysis and Materials Science

- Zr(OtBu)4 has been used to create a poly(dialkoxyzirconium phenoxide) through a polycondensation process, resulting in an O−Zr−O network. This material exhibited remarkable catalytic performance in the Diels-Alder reaction due to its solid metal-organic catalyst nature, significantly surpassing the activity of its soluble components (Sawaki & Aoyama, 1999).

- A zirconium precatalyst, identified as (salfan)Zr(OtBu)2, demonstrated efficacy in the redox-controlled block copolymerization of l-lactide and cyclohexene oxide, enabling the synthesis of various diblock and triblock copolymers (Quan et al., 2016).

- Zr(OtBu)4, in combination with BINOL-based ligands, catalyzed the Friedel-Crafts alkylation of indoles with beta-substituted alpha,beta-enones, yielding high enantioselectivity and good yields in most cases (Blay et al., 2007).

Environmental Applications

- ZnSn(OH)6, when decorated with silver iodide, demonstrated enhanced photocatalytic activity for the degradation of oxytetracycline hydrochloride, an antibiotic. This novel composite material showed significant improvement in degradation rates compared to its individual components, highlighting its potential for environmental remediation applications (Zhang et al., 2021).

Safety And Hazards

When handling Z-L-Gla(OtBu)2-OH, it’s advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRFPOKYPNCYJU-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679829 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-Gla(OtBu)2-OH | |

CAS RN |

60686-50-2 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.